molecular formula C18H13ClN6OS B3408286 N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-58-5

N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3408286
CAS No.: 868968-58-5
M. Wt: 396.9 g/mol
InChI Key: REVIFMLAVABDRR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a pyridinyl group, and a triazolopyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active triazolopyridazinyl core. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Pyrazolopyridazinones: These compounds share a similar triazolopyridazinyl core and exhibit comparable biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups often display similar chemical reactivity and can undergo analogous substitution reactions.

    Pyridinyl derivatives: These compounds have similar structural features and are used in various chemical and biological applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-13-4-1-5-14(9-13)21-16(26)11-27-17-7-6-15-22-23-18(25(15)24-17)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVIFMLAVABDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

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